molecular formula C15H14N2O3S B2418428 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide CAS No. 1207055-32-0

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide

Cat. No.: B2418428
CAS No.: 1207055-32-0
M. Wt: 302.35
InChI Key: JLNQDEASAUYYIO-UHFFFAOYSA-N
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Description

“N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.26 . The CAS number for this compound is 922054-42-0 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydrobenzo[f][1,4]oxazepin ring attached to a thiophene-3-carboxamide group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Biological Activities

Compounds with similar structures to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide have been synthesized and evaluated for various biological activities:

  • Antimicrobial Activities : A study reports the synthesis of biologically active derivatives incorporating the tetrahydrobenzothiophene moiety, exhibiting significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). These findings suggest that compounds with similar structures may have utility in developing new antimicrobial agents.
  • Heterocyclic Synthesis : Another research focused on the synthesis of heterocyclic compounds utilizing thiophenylhydrazonoacetates, demonstrating the reactivity of similar compounds toward the formation of diverse heterocyclic structures with potential pharmacological activities (Mohareb et al., 2004).
  • Antiarhythmic and Serotonin Antagonist Activities : Novel thiophene derivatives synthesized from similar starting materials were found to exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities, showcasing the therapeutic potential of such compounds (Amr et al., 2010).

Safety and Hazards

Specific safety, risk, and hazard information for this compound is not available in the resources . As with any chemical, it should be handled with appropriate safety measures.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-17-5-6-20-13-3-2-11(8-12(13)15(17)19)16-14(18)10-4-7-21-9-10/h2-4,7-9H,5-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNQDEASAUYYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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